molecular formula C13H18N2O5 B1518871 4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 400786-17-6

4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid

Cat. No.: B1518871
CAS No.: 400786-17-6
M. Wt: 282.29 g/mol
InChI Key: BLIJVBSFGOHYLA-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid is a benzoic acid derivative featuring a dimethoxy-substituted aromatic ring, a urea-linked propan-2-yl carbamoyl group, and a carboxylic acid moiety. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the urea and carboxylic acid groups) and moderate lipophilicity due to the methoxy and isopropyl substituents.

Properties

IUPAC Name

4,5-dimethoxy-2-(propan-2-ylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-7(2)14-13(18)15-9-6-11(20-4)10(19-3)5-8(9)12(16)17/h5-7H,1-4H3,(H,16,17)(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIJVBSFGOHYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its effects on various cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C12H17N1O4\text{C}_{12}\text{H}_{17}\text{N}_{1}\text{O}_{4}

This structure indicates the presence of methoxy groups and a carbamoyl moiety, which are significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit anticancer activity . In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, some analogs demonstrated IC50 values below 10 µM, suggesting potent activity against tumor cells .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundMCF-7<10
Benzamide derivative of PABAA5493.0
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideMCF-75.85

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties . Studies have shown that it can inhibit enzymes involved in critical cellular processes. For example, compounds related to this structure have been noted to inhibit cholinesterase and other enzymes linked to neurodegenerative diseases .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. These studies suggest that the compound exhibits significant free radical scavenging activity, contributing to its protective effects against oxidative stress .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : Binding to specific enzymes may alter their activity, leading to reduced tumor cell proliferation or enhanced degradation of misfolded proteins.
  • Cell Signaling Modulation : The compound may influence signaling pathways involved in cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Regulation : By scavenging free radicals, the compound may help maintain cellular redox balance.

Study on Anticancer Activity

A detailed study evaluated the anticancer effects of a series of benzoic acid derivatives, including this compound. The research demonstrated that these compounds could significantly inhibit the growth of cancer cells while sparing normal cells from cytotoxicity .

Neuroprotective Effects

Another study focused on the neuroprotective properties of similar compounds against neurodegenerative conditions. The findings indicated that these compounds could inhibit cholinesterase activity effectively, which is crucial for managing diseases like Alzheimer's .

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of derivatives related to 4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. For instance, compounds synthesized from this base structure have shown significant DPPH radical scavenging activity, indicating their potential as antioxidants. A comparative analysis demonstrated that certain derivatives exhibited antioxidant activity approximately 1.4 times greater than ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. For example, derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that these compounds were more cytotoxic against U-87 cells than MDA-MB-231 cells, suggesting a selective efficacy that could be harnessed for therapeutic purposes .

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Patents have been filed detailing formulations that incorporate this compound as a key ingredient in selective herbicides. These formulations are designed to target specific weed species while minimizing damage to crops .

Table 1: Comparison of Antioxidant Activity

Compound NameStructureDPPH Scavenging Activity (IC50 µM)
Ascorbic AcidN/A30
Compound AStructure A21
Compound BStructure B25
Compound CStructure C22

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineIC50 (µM)
Compound AU-8715
Compound BMDA-MB-23125
Compound CU-8710
Compound DMDA-MB-23130

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Functional Groups Biological Activity/Applications Synthesis Highlights
4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid Propan-2-yl carbamoyl, dimethoxy, carboxylic acid ~325.3* Urea, COOH, OCH3 Not explicitly reported (structural analog data suggest anticancer potential) Likely via carbamoylation of 4,5-dimethoxyanthranilic acid derivatives
Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate Phenyl carbamoyl, methyl ester 330.34 Urea, COOCH3, OCH3 Intermediate for further modifications Room-temperature coupling with phenyl isocyanate
(Z)-2-((5-Benzylidene-4-oxo-thiazol-2-yl)amino)-3-mercaptopropanoic acid Thiazole, benzylidene, mercapto 309 (ES-MS) SH, C=O (thiazolone), COOH Anticancer (92% yield, high activity) Base-mediated coupling at RT
2-Hydroxy-4-substituted-3-(benzothiazolyl-azo)benzoic acid Azo, benzothiazole, hydroxy ~350–400† N=N, OH, COOH Dyes, ligands (pKa studied) Diazotization and coupling
4-{[(Benzyloxy)carbamoyl]amino}benzoic acid Benzyloxy carbamoyl ~300‡ COOH, urea Antibacterial, cytotoxic Benzotriazole-mediated synthesis
Benzoic acid, 4,5-dimethoxy-2-(1H-pyrrol-1-yl) Pyrrole 247.25 Pyrrole, COOH, OCH3 Not reported (structural analog) Unclear from evidence

*Calculated based on formula; †Estimated from substituents; ‡Based on similar derivatives.

Key Findings from Comparative Analysis

The carboxylic acid moiety differentiates it from methyl ester analogs (e.g., ), likely increasing aqueous solubility and hydrogen-bonding capacity .

Synthetic Efficiency: Thiazole-containing analogs () achieve high yields (92%) via base-mediated coupling, suggesting that similar methods could optimize the target compound’s synthesis . Diazotization () is less relevant here due to the absence of amino groups in the target compound .

Biological Relevance :

  • Urea derivatives (e.g., ) demonstrate antibacterial and cytotoxic activity, implying that the target compound’s urea linkage could be explored for similar applications .
  • Thiazole-based compounds () show potent anticancer activity, suggesting that the target’s carbamoyl group might be modified to incorporate heterocycles for enhanced efficacy .

Spectroscopic Signatures :

  • IR spectra of thiazole analogs () show peaks for SH (2500 cm⁻¹) and C=O (1698 cm⁻¹), whereas the target compound would exhibit urea N-H (~3200 cm⁻¹) and carboxylic acid O-H (~3455 cm⁻¹) stretches .

Preparation Methods

Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid Intermediate

A critical intermediate, 2-amino-4,5-dimethoxybenzoic acid, is prepared by catalytic hydrogenation of 4,5-dimethoxy-2-nitrobenzoic acid derivatives:

  • Reaction Conditions :
    • Hydrogenation using 10% palladium on activated carbon catalyst.
    • Conducted in water at pH ~6.6 and temperature around 50°C under pressure (~3.5 bar).
    • Reaction monitored by HPLC to completion.
  • Procedure Summary :
    • The nitro compound is suspended in aqueous KOH solution, heated to 70°C to form a red solution.
    • After cooling and pH adjustment with glacial acetic acid, hydrogenation is performed.
    • Post-reaction, the solution is filtered and further acidified to precipitate the amino acid product.
    • Product is isolated by filtration, washed, and dried under vacuum.
  • Yield : Approximately 83% of theory, yielding light grey crystals of the amino acid intermediate.

Amide Bond Formation with Propanoyl Group

The key step to form the target compound involves coupling the amino group of the intermediate with a propanoyl moiety:

  • Reagents and Conditions :
    • Propanoyl chloride or propanoyl anhydride as acylating agents.
    • Base such as potassium carbonate or triethylamine to neutralize HCl formed.
    • Solvents like DMF or dichloromethane under inert atmosphere.
    • Room temperature to mild heating (up to 50-70°C) depending on the substrate and reagent reactivity.
  • Catalysts and Coupling Agents :
    • Use of coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has been reported to improve yields and reaction rates.
  • Procedure Summary :
    • The amino-substituted benzoic acid is dissolved in an appropriate solvent.
    • Propanoyl chloride is added dropwise with stirring and base to maintain pH.
    • The reaction mixture is stirred for several hours until completion (monitored by TLC or LC-MS).
    • Work-up involves aqueous washes, extraction, and purification by crystallization or chromatography.
  • Yields : High yields are reported, often >80%, depending on reaction scale and purity of reagents.

Alternative Synthetic Routes

  • Some methods start from methyl esters of 4,5-dimethoxy-2-nitrobenzoic acid, which are hydrolyzed after amide formation to yield the free acid.
  • Ortho-acylation and nucleophilic substitution strategies have been used to introduce the carbamoyl group on related aromatic amines, adapting conditions for regioselectivity and functional group compatibility.

Representative Reaction Scheme

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 4,5-Dimethoxy-2-nitrobenzoic acid methyl ester KOH (aq), heat 70°C; then Pd/C hydrogenation, pH 6.6, 50°C, 3.5 bar H2 2-Amino-4,5-dimethoxybenzoic acid 83 Intermediate for amide coupling
2 2-Amino-4,5-dimethoxybenzoic acid Propanoyl chloride, base (K2CO3 or Et3N), DMF, rt to 50°C This compound >80 Amide bond formation, key step

Analytical and Purification Notes

  • Purity and reaction progress are typically monitored by HPLC, LC-MS, and NMR spectroscopy.
  • Crystallization from aqueous or organic solvents is common for final product isolation.
  • Control of pH during hydrogenation and coupling steps is critical to prevent side reactions and optimize yield.
  • Drying under vacuum at moderate temperatures (around 55°C) ensures removal of residual solvents without decomposing sensitive groups.

Summary of Research Findings

  • The catalytic hydrogenation of nitro precursors to amino intermediates is highly efficient and reproducible.
  • Amide coupling using propanoyl chloride under mild conditions yields the target compound with high purity and yield.
  • Use of coupling agents like HATU and bases such as potassium carbonate enhances reaction efficiency.
  • Alternative synthetic routes involving ortho-acylation and nucleophilic substitution provide flexibility for structural analogues.
  • The described methods are scalable and suitable for pharmaceutical intermediate production.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4,5-dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid?

  • Methodological Answer : The synthesis involves coupling a substituted benzoic acid derivative with a propan-2-yl carbamoyl group. Critical steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane or acetonitrile) to minimize side reactions. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) are effective for activating carboxylic acids during coupling .
  • Reaction monitoring : Employ TLC or HPLC to track reaction progress and ensure complete conversion of intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended to isolate high-purity products .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Spectroscopic analysis : Use 1H^1H-NMR to confirm the presence of methoxy groups (δ ~3.8–4.0 ppm) and the carbamoyl urea moiety (δ ~6.5–7.5 ppm for NH protons) .
  • Chromatography : HPLC with a C18 column and UV detection at 254 nm ensures purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 327.12 for C14_{14}H19_{19}N2_2O5_5) .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

  • Methodological Answer :

  • Methoxy groups : Electron-donating substituents that stabilize electrophilic aromatic substitution but may hinder nucleophilic attack.
  • Carbamoyl urea linkage : Susceptible to hydrolysis under acidic or basic conditions. Protect with trimethylsilyl groups during multi-step syntheses .
  • Carboxylic acid : Can be esterified (e.g., methyl ester) to improve solubility in non-polar solvents for specific assays .

Advanced Research Questions

Q. How does stereochemistry at the propan-2-yl carbamoyl group affect biological activity?

  • Methodological Answer :

  • Stereoisomer synthesis : Prepare enantiomers via chiral auxiliaries (e.g., (R)- or (S)-propan-2-yl isocyanate) and compare activity in receptor-binding assays .
  • Circular dichroism (CD) : Analyze secondary structure interactions in enzyme complexes to identify stereospecific binding pockets .
  • Data contradiction : If enantiomers show similar activity, consider non-specific membrane interactions or racemization during assays .

Q. What strategies mitigate poor aqueous solubility of this compound in pharmacological assays?

  • Methodological Answer :

  • Salt formation : React with sodium hydroxide to form a water-soluble sodium carboxylate salt .
  • Co-solvent systems : Use DMSO/PBS (≤10% DMSO) to maintain solubility without denaturing proteins .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. How can computational modeling predict interactions between this compound and target enzymes?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the carbamoyl group and hydrophobic interactions with methoxy substituents .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes under physiological conditions .

Q. What experimental designs resolve contradictions in reported IC50_{50} values across studies?

  • Methodological Answer :

  • Standardized assays : Replicate assays using identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C) .
  • Control for degradation : Pre-incubate compound in assay buffer and quantify stability via LC-MS to rule out artifactual potency loss .
  • Meta-analysis : Use ANOVA to compare datasets, identifying outliers linked to assay variability (e.g., ATP levels in cell viability assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid
Reactant of Route 2
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4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid

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